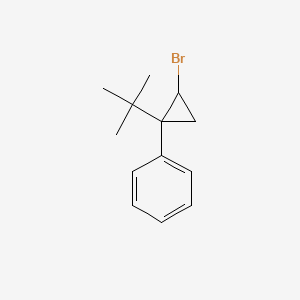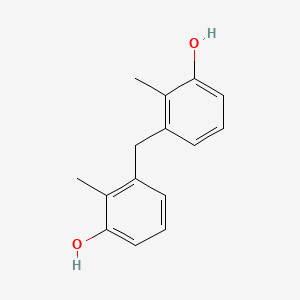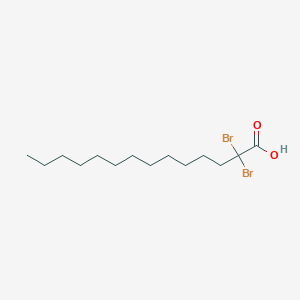![molecular formula C18H31ClN2O B14369312 (NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride](/img/structure/B14369312.png)
(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride is a chemical compound known for its surfactant properties. It is a cationic surfactant, which means it carries a positive charge and is often used in various industrial and scientific applications due to its ability to reduce surface tension and form micelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride typically involves the reaction of 1-dodecylpyridinium chloride with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is typically conducted at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with larger quantities of reactants and solvents. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates .
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The chloride ion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various anions for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions and processes to enhance solubility and reaction rates.
Biology: Employed in biological studies to investigate cell membrane interactions and protein folding.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in industrial applications such as detergents, emulsifiers, and corrosion inhibitors
Mechanism of Action
The mechanism of action of (NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride involves its ability to interact with cell membranes and proteins. The compound’s cationic nature allows it to bind to negatively charged surfaces, disrupting membrane integrity and protein structure. This interaction can lead to changes in cell permeability and protein function, making it useful in various applications .
Comparison with Similar Compounds
Similar Compounds
1-Dodecylpyridinium chloride: A similar cationic surfactant with comparable properties and applications.
Cetylpyridinium chloride: Another cationic surfactant used in similar applications but with a longer alkyl chain.
Benzalkonium chloride: A widely used cationic surfactant with antimicrobial properties
Uniqueness
(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride is unique due to its specific structure, which imparts distinct properties such as enhanced micelle formation and interaction with biological membranes. This makes it particularly useful in specialized applications where other surfactants may not be as effective .
Properties
Molecular Formula |
C18H31ClN2O |
|---|---|
Molecular Weight |
326.9 g/mol |
IUPAC Name |
(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride |
InChI |
InChI=1S/C18H30N2O.ClH/c1-2-3-4-5-6-7-8-9-10-12-15-20-16-13-11-14-18(20)17-19-21;/h11,13-14,16-17H,2-10,12,15H2,1H3;1H |
InChI Key |
KZJCMSYCXJPDGH-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCCCCCC[N+]1=CC=CC=C1/C=N/O.[Cl-] |
Canonical SMILES |
CCCCCCCCCCCC[N+]1=CC=CC=C1C=NO.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


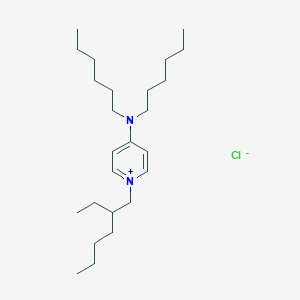
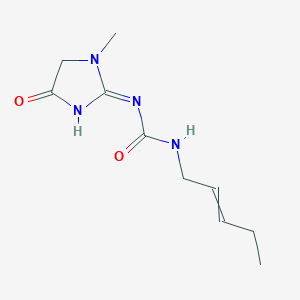
![[4-(3-Oxobutyl)phenyl] 2,2-dichloroacetate](/img/structure/B14369253.png)
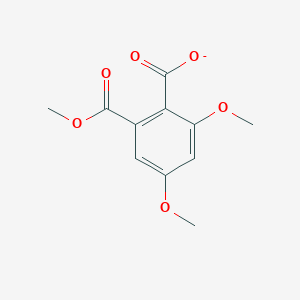
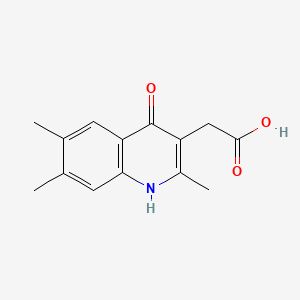
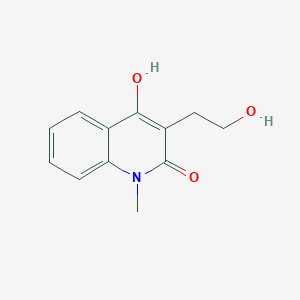
![1-(2-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14369283.png)
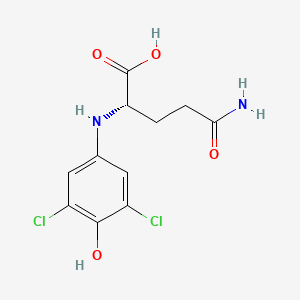
![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}pentanamide](/img/structure/B14369286.png)

